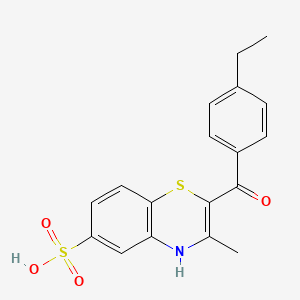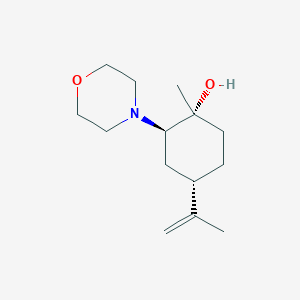
(1R,2R,4S)-1-methyl-2-morpholin-4-yl-4-prop-1-en-2-ylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol is a chiral compound with a unique structure that includes a cyclohexane ring substituted with a morpholine group, an isopropenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexane ring with morpholine.
Addition of the isopropenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the morpholine group with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropylcyclohexanol
- (1R,2R,4S)-1-Methyl-2-piperidino-4-isopropenylcyclohexanol
- (1R,2R,4S)-1-Methyl-2-morpholino-4-vinylcyclohexanol
Uniqueness
(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its chiral centers and the presence of the morpholine and isopropenyl groups make it a valuable compound for research and industrial applications.
Properties
CAS No. |
362665-87-0 |
|---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
(1R,2R,4S)-1-methyl-2-morpholin-4-yl-4-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C14H25NO2/c1-11(2)12-4-5-14(3,16)13(10-12)15-6-8-17-9-7-15/h12-13,16H,1,4-10H2,2-3H3/t12-,13+,14+/m0/s1 |
InChI Key |
YTJVBLPAMBTDCH-BFHYXJOUSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]([C@@H](C1)N2CCOCC2)(C)O |
Canonical SMILES |
CC(=C)C1CCC(C(C1)N2CCOCC2)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
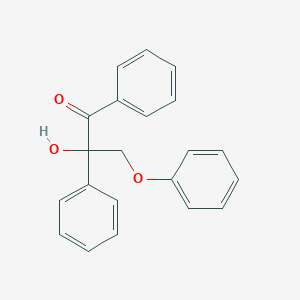
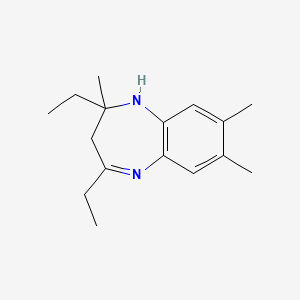
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
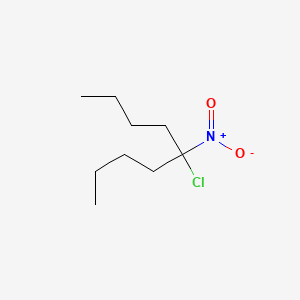
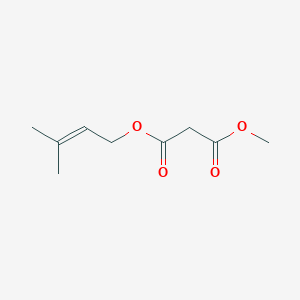

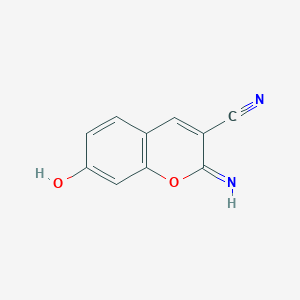
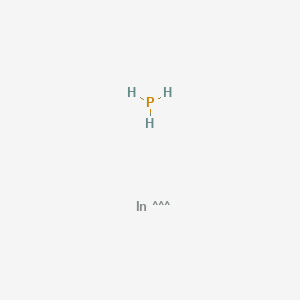

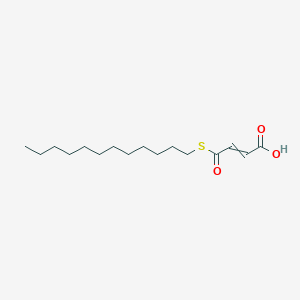
![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)
